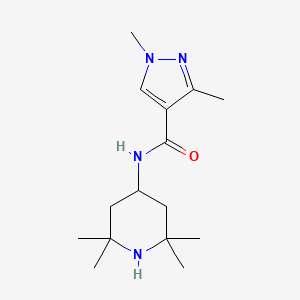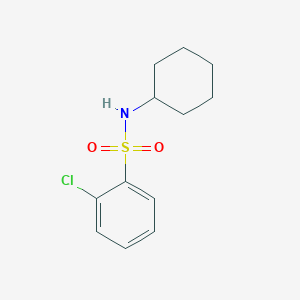
1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
N-Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base.
Amidation: The final step involves the reaction of the alkylated pyrazole with an amine to form the carboxamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: A simpler analog with similar biological activities.
N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Another analog with variations in the substitution pattern.
Uniqueness
1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H26N4O |
|---|---|
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H26N4O/c1-10-12(9-19(6)17-10)13(20)16-11-7-14(2,3)18-15(4,5)8-11/h9,11,18H,7-8H2,1-6H3,(H,16,20) |
Clave InChI |
APAXGYWEUQYYTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10961471.png)
![Methyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10961474.png)
![1-butyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10961487.png)
![N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961489.png)
![5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10961494.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10961496.png)
![3-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10961500.png)

![2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile](/img/structure/B10961506.png)
![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10961512.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B10961513.png)


